![molecular formula C6H4N2OS B3230358 Imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 130182-31-9](/img/structure/B3230358.png)
Imidazo[2,1-b]thiazole-5-carbaldehyde
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole-5-carbaldehyde is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a key component in the synthesis of a new series of imidazo[2,1-b]thiazole-based chalcone derivatives . These derivatives have been tested for their anticancer activities .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The details of the synthesis process are usually described in the relevant scientific literature .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques . The empirical formula is C6H4N2OS and the molecular weight is 152.17 .Chemical Reactions Analysis
This compound can undergo various chemical reactions . The specifics of these reactions depend on the conditions and the reactants used .Physical And Chemical Properties Analysis
This compound is a solid compound . Its physical and chemical properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of Imidazo[2,1-b]thiazole-5-carbaldehyde, focusing on six unique fields:
Antimycobacterial Agents
This compound derivatives have shown significant potential as antimycobacterial agents. Research has demonstrated their efficacy against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. These compounds have been designed and synthesized to inhibit specific targets within the bacterial cell, such as the cytochrome bcc-aa3 super complex, which is crucial for the electron transport chain . This targeted approach helps in reducing the bacterial load and combating drug-resistant strains of Mtb.
Anticancer Agents
Another promising application of this compound is in cancer treatment. These compounds have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. By interfering with cellular signaling pathways and promoting oxidative stress within the cancer cells, these derivatives can effectively inhibit tumor growth and proliferation . This makes them potential candidates for developing new chemotherapeutic agents.
Antiviral Agents
This compound derivatives have also been explored for their antiviral properties. They have shown activity against various viruses by inhibiting viral replication and disrupting viral protein synthesis. This antiviral activity is particularly significant in the context of emerging viral infections, where new therapeutic options are urgently needed .
Antifungal Agents
The antifungal potential of this compound has been studied, with promising results. These compounds can inhibit the growth of pathogenic fungi by targeting essential enzymes and disrupting fungal cell wall synthesis. This makes them valuable in treating fungal infections, especially those caused by resistant strains .
Anti-inflammatory Agents
Research has indicated that this compound derivatives possess anti-inflammatory properties. They can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imidazo[2,1-b]thiazole-5-carbaldehyde (ITA) has been identified as a promising class of anti-tuberculosis agents . The primary target of ITA is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . In addition, it has been found to act as a potent and selective agonist for the human MB67 (orphan nuclear constitutive androstane receptor, CAR) .
Mode of Action
ITA interacts with its targets leading to significant changes. For instance, it stimulates human constitutive androstane receptor (CAR) nuclear translocation . In the context of tuberculosis, ITA selectively inhibits Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .
Biochemical Pathways
ITA affects the electron transport chain by targeting QcrB . This disruption can lead to a cascade of downstream effects that inhibit the growth of Mycobacterium tuberculosis. Furthermore, molecular docking and dynamics studies suggest that ITA may interact with DNA dodecamer and caspase-3 .
Pharmacokinetics
The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ITA have been studied . These properties, along with the compound’s physicochemical parameters, influence its bioavailability and efficacy.
Result of Action
ITA exhibits potent activity against Mycobacterium tuberculosis . It also shows cytotoxic activity on different types of cancer cells . For instance, one derivative of ITA resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Eigenschaften
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDROJNUHIOZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278311 | |
| Record name | Imidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130182-31-9 | |
| Record name | Imidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130182-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Imidazo[2,1-b]thiazole-5-carbaldehyde interact with the constitutive androstane receptor (CAR)?
A: Research has shown that certain derivatives of this compound, specifically 6-(4-chlorophenyl)this compound O-(3,4-dichlorobenzyl)oxime (CITCO), can act as potent agonists of the human constitutive androstane receptor (CAR). [, ] This interaction leads to the activation of CAR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA response elements, ultimately regulating the transcription of genes involved in xenobiotic metabolism, such as CYP2B6 and CYP3A4. [, ] Interestingly, the activity of CITCO can vary depending on the specific isoform of CAR. For instance, while it acts as an agonist for CAR3, it demonstrates inverse agonist activity on the reference form of the receptor, CAR1. []
Q2: Can you explain the role of RXR in the activation of CAR by this compound derivatives?
A: RXR plays a crucial role in enhancing the transcriptional activity of CAR when activated by compounds like CITCO. Studies have revealed that RXR, specifically its AF-2 domain, is essential for this enhancement. [] This interaction appears to be independent of RXR's DNA binding domain and heterodimerization region. Furthermore, RXR seems to facilitate the recruitment of coactivator proteins, such as SRC-1, to the CAR complex, further amplifying the transcriptional activity of CAR upon ligand binding. []
Q3: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A3: Understanding the SAR of these compounds is critical for optimizing their pharmacological properties. By systematically modifying the structure of the this compound scaffold, researchers can investigate how specific structural features impact the compound's ability to bind and activate CAR, ultimately influencing its potency and selectivity for different CAR isoforms. This knowledge is crucial for developing more effective and targeted therapeutics with potentially fewer off-target effects.
Q4: Has this compound demonstrated any potential antitumor activity?
A: Research has explored the antitumor potential of guanylhydrazone derivatives of Imidazo[2,1-b]thiazoles. [] Specifically, the guanylhydrazone derivative of 2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)this compound showed promising results by inhibiting Complex III of the mitochondrial respiratory chain, ultimately inducing apoptosis in cancer cell lines like HT29 and HL60. [] This highlights the potential of exploring this compound derivatives as lead compounds for developing novel anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



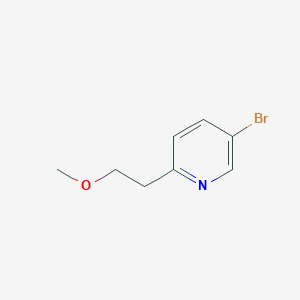

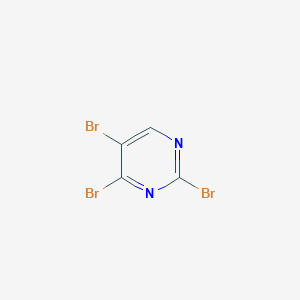


![rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)
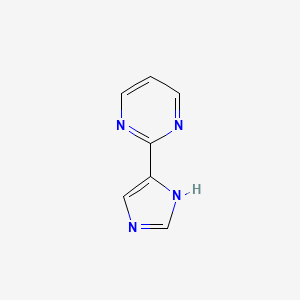

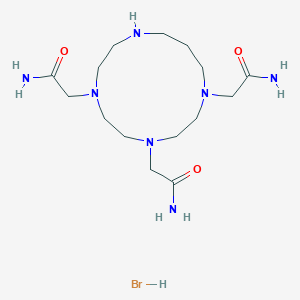

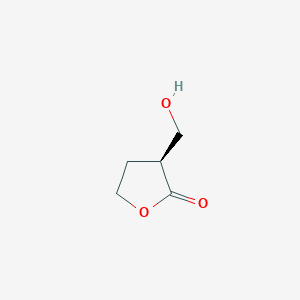
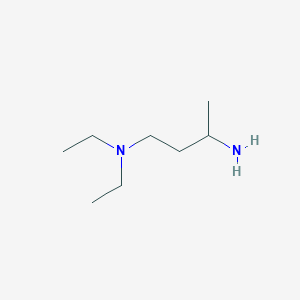
![1-[4-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B3230384.png)
![8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole](/img/structure/B3230390.png)